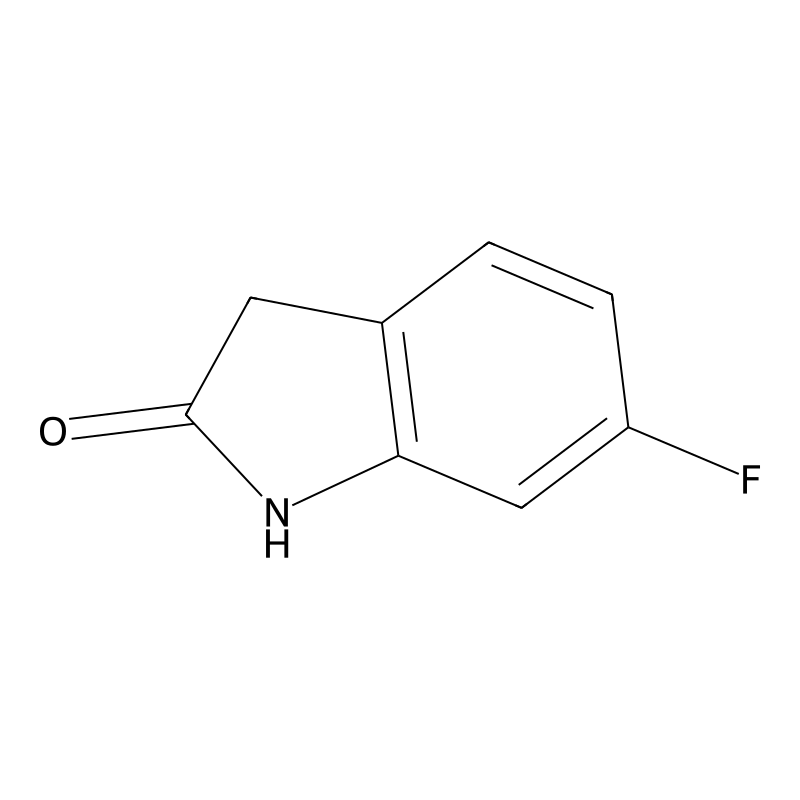

6-Fluorooxindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Fluorooxindole is a highly crystalline, fluorinated indolin-2-one building block (melting point 132–136 °C) utilized extensively in medicinal chemistry and process scale-up [1]. As a core structural motif, it serves as a critical precursor for synthesizing spirocyclic antiviral agents, receptor tyrosine kinase (RTK) inhibitors, and complex polyhalogenated heterocyclic libraries [2]. From a procurement perspective, its value lies in its specific substitution pattern, which not only modulates the physicochemical and binding properties of downstream active pharmaceutical ingredients (APIs) but also provides strict regiocontrol during multi-step electrophilic aromatic substitutions.

Research Fit

Substituting 6-fluorooxindole with unsubstituted oxindole or its close regioisomer, 5-fluorooxindole, fundamentally alters both the synthetic processability and the biological efficacy of the resulting compounds[1]. The fluorine atom at the C-6 position exerts a specific electron-withdrawing and steric blocking effect that forces electrophilic aromatic substitutions strictly to the C-5 and C-7 positions, a regiocontrol mechanism absent in unsubstituted analogs [2]. Furthermore, in drug design, relocating the fluorine atom from the C-6 to the C-5 position drastically shifts the molecule's spatial orientation within target kinase ATP-binding pockets and viral allosteric sites, leading to significant losses in target affinity and downstream potency [1].

Substitution Risk

References

- [1] Cockerill, G. S., et al. (2021). Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion. Journal of Medicinal Chemistry, 64(7), 3658-3676.

- [2] Kókai, E., et al. (2016). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. MDPI Molecules, 22(1), 26.

Precursor Superiority for Spirocyclopropyl Oxindole Synthesis

In the development of respiratory syncytial virus (RSV) fusion inhibitors (e.g., RV521), the cyclopropanation of oxindole cores is a critical step. Research demonstrates that 6-fluorooxindole is synthetically more accessible for scale-up than the 5-fluoro isomer when reacted with 1,2-dibromoethane and lithium diisopropylamide (LDA)[1]. Furthermore, the resulting 6-fluoro spirocyclopropyl analogues exhibit marginally higher antiviral potency than their 5-fluoro counterparts, making the 6-regioisomer the preferred starting material for this drug class[1].

| Evidence Dimension | Precursor suitability and downstream antiviral potency |

| Target Compound Data | 6-Fluorooxindole (High synthetic accessibility; yields most potent RSV analogues) |

| Comparator Or Baseline | 5-Fluorooxindole (Lower synthetic accessibility; slightly lower downstream potency) |

| Quantified Difference | Distinct synthetic scale-up advantage and superior biological efficacy for the 6-regioisomer |

| Conditions | Cyclopropanation via LDA/1,2-dibromoethane; RSV A2 strain plaque reduction assay |

Buyers synthesizing spirocyclic antiviral libraries should procure the 6-fluoro isomer to maximize both synthetic throughput and final biological efficacy.

Regiocontrol via C-6 Blocking in Electrophilic Aromatic Substitution

During the synthesis of multi-substituted indolinones, the fluorine atom at the C-6 position acts as an essential blocking group. When subjected to harsh electrophilic substitutions, such as chlorination with sulfuryl chloride at 60–80 °C, 3,3-dialkyl-6-fluorooxindoles are forced to undergo substitution exclusively at the 5- and 7-positions, yielding pure 5,7-dichloro-6-fluoro derivatives [1]. In contrast, unsubstituted oxindoles leave the C-6 position open, increasing the risk of mixed regioisomer formation if reaction conditions are not perfectly controlled [1].

| Evidence Dimension | Regioselectivity in multi-halogenation |

| Target Compound Data | 6-Fluorooxindole (C-6 blocked, strictly yields 5,7-substitution) |

| Comparator Or Baseline | Unsubstituted oxindole (C-6 open, higher risk of mixed regioisomers) |

| Quantified Difference | Absolute prevention of C-6 halogenation impurities during harsh electrophilic substitution |

| Conditions | Sulfuryl chloride in glacial acetic acid at 60–80 °C |

Procurement of the 6-fluoro building block ensures strict regiocontrol and eliminates the need for complex chromatographic separations during the scale-up of polyhalogenated intermediates.

Conformational Divergence in Tyrosine Kinase Inhibition

The exact positioning of the fluorine atom on the oxindole core critically determines binding affinity in receptor tyrosine kinase (RTK) inhibitors. In studies of 3-substituted indolin-2-one scaffolds, substituting the C-6 position with fluorine significantly decreased inhibitory activity against VEGF (Flk-1) and PDGF compared to the unsubstituted baseline [1]. This indicates that the 6-fluoro substituent induces a distinct conformational shift within the ATP-binding pocket that cannot be replicated by unsubstituted or 5-substituted analogs[1].

| Evidence Dimension | RTK inhibitory activity (VEGF/PDGF) |

| Target Compound Data | 6-Fluorooxindole derivatives (Decreased affinity, distinct binding conformation) |

| Comparator Or Baseline | Unsubstituted oxindole (Baseline high affinity) |

| Quantified Difference | Distinct target selectivity profile driven by C-6 fluorine sterics |

| Conditions | In vitro biochemical kinase assays for VEGF (Flk-1) and PDGF |

Medicinal chemists must procure the exact 6-fluoro isomer to map specific steric boundaries within kinase active sites, as alternative regioisomers will fail to mimic its unique binding pose.

Synthesis of Spirocyclic Antiviral Agents

6-Fluorooxindole is the preferred building block for synthesizing spirocyclopropyl oxindole cores used in respiratory syncytial virus (RSV) fusion inhibitors, such as RV521 analogs. Its superior synthetic accessibility during cyclopropanation and the enhanced downstream antiviral potency of the 6-fluoro regioisomer make it a highly efficient starting material for antiviral drug discovery programs [1].

Process-Scale Synthesis of Polyhalogenated Indolinones

In process chemistry workflows requiring multi-halogenated indolinone intermediates, 6-fluorooxindole serves as a critical regiocontrol scaffold. The C-6 fluorine atom blocks unwanted substitution at the 6-position, forcing harsh electrophilic reactions (like chlorination with sulfuryl chloride) to occur strictly at the 5- and 7-positions, thereby streamlining purification and maximizing yield [2].

Development of Divergent Kinase Inhibitor Libraries

For medicinal chemistry teams mapping the steric boundaries of receptor tyrosine kinase (RTK) ATP-binding pockets, 6-fluorooxindole is an essential library component. Its distinct conformational binding profile compared to unsubstituted or 5-fluoro oxindoles allows researchers to finely tune the selectivity and affinity of 3-substituted indolin-2-one drug candidates against targets like VEGF and PDGF [3].

Application Fit Matrix

References

- [1] Cockerill, G. S., et al. (2021). Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion. Journal of Medicinal Chemistry, 64(7), 3658-3676.

- [2] Kókai, E., et al. (2016). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. MDPI Molecules, 22(1), 26.

- [3] Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(14), 2588-2603.

XLogP3

Wikipedia

Explore Compound Types